molecular formula C10H10N2O3 B11898465 Methyl4-methoxy-1H-indazole-5-carboxylate

Methyl4-methoxy-1H-indazole-5-carboxylate

Cat. No.: B11898465
M. Wt: 206.20 g/mol
InChI Key: CMCMGOTXXGBOLU-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate typically involves the esterification of indazole-5-carboxylic acid. One common method includes the reaction of indazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-methoxy-1H-indazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-5-carboxylate: Similar in structure but lacks the methoxy group at the 4-position.

    Ethyl 4-methoxy-1H-indazole-5-carboxylate: Similar but with an ethyl ester instead of a methyl ester.

    4-Methoxy-1H-indazole-5-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 4-methoxy-1H-indazole-5-carboxylate is unique due to the presence of both the methoxy group and the ester functionality, which can influence its reactivity and biological activity. These structural features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methoxy-1H-indazole-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)

InChI Key

CMCMGOTXXGBOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)C(=O)OC

Origin of Product

United States

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